molecular formula C14H13NO4 B1484637 Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate CAS No. 122234-45-1

Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate

Cat. No.: B1484637
CAS No.: 122234-45-1
M. Wt: 259.26 g/mol
InChI Key: NSEOXPNRYOAMAJ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique fused ring structure, which includes a furoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the quinoline core, which is then further modified to introduce the furo ring and the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 6,7,8-Trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate is unique due to its fused furoquinoline ring system, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This structural uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 4-oxo-6,8-dihydro-1H-furo[3,4-g]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-14(17)11-5-15-12-4-9-7-18-6-8(9)3-10(12)13(11)16/h3-5H,2,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEOXPNRYOAMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C3COCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate
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Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate
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Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate
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Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate
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Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate
Reactant of Route 6
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Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate

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